molecular formula C5H8N2 B2710426 3,5-dimethyl-4H-pyrazole CAS No. 409320-89-4

3,5-dimethyl-4H-pyrazole

Cat. No.: B2710426
CAS No.: 409320-89-4
M. Wt: 96.133
InChI Key: CPPSQIXSRHXMNX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4H-pyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is unsymmetrical, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents and has found use in various chemical applications .

Mechanism of Action

Target of Action

3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of this compound is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It is known that this compound is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.

Result of Action

It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

It is known that the structure and reactivity of pyrazoles, including this compound, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.

Chemical Reactions Analysis

Comparison with Similar Compounds

3,5-Dimethyl-4H-pyrazole is similar to other pyrazole derivatives, such as 1,3,4,5-tetraaryl-2-pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione . These compounds share a core pyrazole structure but differ in their substituent groups and biological activities. The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct chemical and biological properties. Other similar compounds include 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

3,5-dimethyl-4H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSQIXSRHXMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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